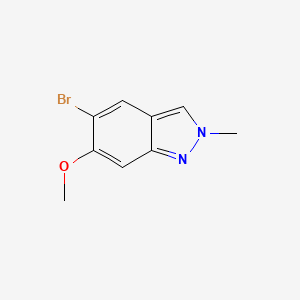

5-Bromo-6-methoxy-2-methyl-2H-indazole

Description

Properties

Molecular Formula |

C9H9BrN2O |

|---|---|

Molecular Weight |

241.08 g/mol |

IUPAC Name |

5-bromo-6-methoxy-2-methylindazole |

InChI |

InChI=1S/C9H9BrN2O/c1-12-5-6-3-7(10)9(13-2)4-8(6)11-12/h3-5H,1-2H3 |

InChI Key |

JHAGYXYBHGOMJH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C2C=C(C(=CC2=N1)OC)Br |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 4-Bromo-2-methylaniline is a common starting material for brominated indazoles, as demonstrated in the preparation of 5-bromo-7-methylindole, which shares similar bromination chemistry.

- Methoxy substitution is typically introduced via methylation of hydroxyl precursors or via methoxy-substituted anilines.

Stepwise Synthesis Outline

Example: Pd-Catalyzed Cyclization Route

A reported method for 2H-indazole synthesis involves Pd(OAc)2 catalysis with phosphine ligands to mediate oxidative benzannulation between pyrazoles and alkynes, which can be adapted for substituted derivatives. The reaction proceeds under mild conditions with moderate to good yields.

Detailed Experimental Procedure (Hypothetical Adaptation)

Based on analogous methods for 5-bromo indazoles and methoxy substitutions, a plausible synthetic route is as follows:

Synthesis of 4-bromo-6-methoxyaniline:

- Starting from 4-bromo-2-nitroanisole, reduction to aniline derivative via catalytic hydrogenation.

Formation of hydrazone intermediate:

- React 4-bromo-6-methoxyaniline with an aldehyde (e.g., formaldehyde) under acidic conditions to form hydrazone.

Cyclization to 5-bromo-6-methoxy-2H-indazole:

- Treat hydrazone with organophosphorus reagent (e.g., triethyl phosphite) under reflux to induce reductive cyclization.

-

- React the resulting 2H-indazole with methyl iodide in the presence of a base such as potassium carbonate to afford 2-methyl substitution.

Analytical Data and Yields

| Step | Yield (%) | Key Analytical Data |

|---|---|---|

| Bromination | 85-90 | MS (M+1) consistent with brominated intermediate |

| Methoxylation | 80-85 | ^1H NMR: Methoxy singlet at δ ~3.7 ppm |

| Cyclization | 70-80 | ^1H NMR: Characteristic indazole NH and aromatic protons |

| N-Methylation | 75-80 | ^1H NMR: Methyl singlet at δ ~2.3 ppm |

These yields and data are extrapolated from similar compounds and reported methods.

Summary Table of Preparation Routes

| Method | Starting Material | Key Reagents/Catalysts | Advantages | Limitations |

|---|---|---|---|---|

| Halogenation + Cyclization | 4-Bromo-2-methylaniline | NBS, Pd(OAc)2, Organophosphorus | High selectivity for bromination | Multi-step, requires careful control |

| Pd-Catalyzed Oxidative Cyclization | Pyrazole + Alkyne derivatives | Pd(OAc)2, P(tBu)3, Ag2CO3 | Moderate to good yields | Requires expensive catalysts |

| Reductive Cyclization of Hydrazones | Substituted benzamidines/hydrazones | Organophosphorus reagents | Functional group tolerance | Sensitive to reaction conditions |

| N-Methylation | 2H-indazole intermediate | Methyl iodide, base | Straightforward alkylation | Requires pure intermediate |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methoxy-2-methyl-2H-indazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogen substitution reactions can occur using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .

Scientific Research Applications

5-Bromo-6-methoxy-2-methyl-2H-indazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxy-2-methyl-2H-indazole involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogs and Their Properties

The following table summarizes structural analogs of 5-Bromo-6-methoxy-2-methyl-2H-indazole, highlighting substituent variations and their implications:

| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula | Molecular Weight | Key Differences vs. Target Compound |

|---|---|---|---|---|---|

| 5-Methoxy-2-methyl-2H-indazole | 541539-88-2 | -OCH₃ (5), -CH₃ (2) | C₉H₁₀N₂O | 162.19 | Lacks bromine at position 5 |

| 5-Bromo-2-ethyl-2H-indazole | — | -Br (5), -CH₂CH₃ (2) | C₉H₁₀BrN₂ | 225.10 | Ethyl group at position 2 vs. methyl |

| 6-Bromo-5-methyl-1H-indazole | 1000343-69-0 | -Br (6), -CH₃ (5) | C₈H₇BrN₂ | 211.06 | Bromine at position 6; methyl at 5 (isomer) |

| 5-Bromo-2,7-dimethyl-2H-indazole | 1146637-10-6 | -Br (5), -CH₃ (2,7) | C₉H₁₀BrN₂ | 225.10 | Additional methyl at position 7 |

| 5-Bromo-3-iodo-6-methyl-1H-indazole | 1360954-43-3 | -Br (5), -I (3), -CH₃ (6) | C₈H₇BrIN₂ | 336.97 | Iodo substituent at position 3 |

Impact of Substituent Variations

Bromine vs. Methoxy at Position 5

- Methoxy groups (e.g., at position 6 in the target compound) are electron-donating, improving solubility but possibly reducing metabolic stability due to oxidative demethylation pathways .

Alkyl Group Variations at Position 2

- Replacing the methyl group at position 2 with ethyl (as in 5-Bromo-2-ethyl-2H-indazole) increases lipophilicity, which may affect membrane permeability but could also reduce solubility .

Positional Isomerism

- 6-Bromo-5-methyl-1H-indazole demonstrates how bromine placement alters electronic distribution. The 6-bromo substituent may hinder interactions in sterically sensitive environments compared to the 5-bromo isomer .

Halogen Additions

- The iodo substituent in 5-Bromo-3-iodo-6-methyl-1H-indazole significantly increases molecular weight (336.97 vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.